molecular formula C11H14N2 B082561 N,N,2,6-Tetramethyl-4-cyanoaniline CAS No. 13012-16-3

N,N,2,6-Tetramethyl-4-cyanoaniline

Cat. No. B082561
CAS RN: 13012-16-3
M. Wt: 174.24 g/mol
InChI Key: BXCDZVXGIFBDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2,6-Tetramethyl-4-cyanoaniline (TMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA belongs to the family of cyanoanilines, which are widely used as intermediates in the synthesis of various organic compounds. TMA has been extensively studied for its ability to act as a radical scavenger and its potential use as an antioxidant in various industrial applications.

Mechanism Of Action

N,N,2,6-Tetramethyl-4-cyanoaniline acts as a radical scavenger by donating hydrogen atoms to free radicals, thereby neutralizing their reactivity. N,N,2,6-Tetramethyl-4-cyanoaniline has also been reported to inhibit lipid peroxidation, which is a major cause of cellular damage. The exact mechanism of action of N,N,2,6-Tetramethyl-4-cyanoaniline in the treatment of various diseases is not fully understood and requires further research.

Biochemical And Physiological Effects

N,N,2,6-Tetramethyl-4-cyanoaniline has been reported to have various biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cellular damage. N,N,2,6-Tetramethyl-4-cyanoaniline has also been reported to enhance the immune system and improve cognitive function. However, the exact biochemical and physiological effects of N,N,2,6-Tetramethyl-4-cyanoaniline require further research.

Advantages And Limitations For Lab Experiments

N,N,2,6-Tetramethyl-4-cyanoaniline has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N,N,2,6-Tetramethyl-4-cyanoaniline also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research on N,N,2,6-Tetramethyl-4-cyanoaniline, including the development of new synthesis methods, the investigation of its potential use as a therapeutic agent in the treatment of various diseases, and the exploration of its potential applications in material science and agriculture. Further research is also needed to fully understand the biochemical and physiological effects of N,N,2,6-Tetramethyl-4-cyanoaniline and its mechanism of action.

Synthesis Methods

N,N,2,6-Tetramethyl-4-cyanoaniline can be synthesized through various methods, including the reaction of 4-cyanobenzenediazonium tetrafluoroborate with tetramethylammonium chloride. Another method involves the reaction of 4-cyanobenzenediazonium tetrafluoroborate with tetramethylammonium hydroxide. Both methods have been reported to yield high purity N,N,2,6-Tetramethyl-4-cyanoaniline.

Scientific Research Applications

N,N,2,6-Tetramethyl-4-cyanoaniline has been extensively studied for its potential applications in various fields, including material science, medicine, and agriculture. N,N,2,6-Tetramethyl-4-cyanoaniline has been reported to possess strong antioxidant properties and has been used as a radical scavenger in various industrial applications. N,N,2,6-Tetramethyl-4-cyanoaniline has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

CAS RN

13012-16-3

Product Name

N,N,2,6-Tetramethyl-4-cyanoaniline

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(dimethylamino)-3,5-dimethylbenzonitrile

InChI

InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3

InChI Key

BXCDZVXGIFBDST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N(C)C)C)C#N

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)C#N

Other CAS RN

13012-16-3

synonyms

4-dimethylamino-3,5-dimethyl-benzonitrile

Origin of Product

United States

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